(R)-Usnic acid Sodium
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Overview
Description
®-Usnic acid Sodium is a sodium salt derivative of ®-Usnic acid, a naturally occurring compound found in various lichen species It is known for its diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Usnic acid Sodium typically involves the extraction of ®-Usnic acid from lichen species, followed by its conversion to the sodium salt form. The extraction process usually involves solvent extraction using organic solvents such as acetone or ethanol. The extracted ®-Usnic acid is then purified through recrystallization.
To prepare ®-Usnic acid Sodium, ®-Usnic acid is reacted with a sodium hydroxide solution under controlled conditions. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of ®-Usnic acid Sodium.
Industrial Production Methods
Industrial production of ®-Usnic acid Sodium follows similar principles but on a larger scale. The extraction process is optimized for higher yield, and the conversion to the sodium salt form is carried out in large reactors. The final product is then purified and dried to obtain ®-Usnic acid Sodium in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-Usnic acid Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in ®-Usnic acid Sodium.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or other reduced derivatives.
Scientific Research Applications
®-Usnic acid Sodium has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antiviral properties, making it a potential candidate for developing new antibiotics and antiviral agents.
Medicine: Research has shown that ®-Usnic acid Sodium has anti-inflammatory and anticancer properties, making it a potential therapeutic agent for treating various diseases.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of ®-Usnic acid Sodium involves multiple molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: ®-Usnic acid Sodium induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Usnic Acid: The parent compound of ®-Usnic acid Sodium, known for its similar biological activities.
Lipoic Acid: Another naturally occurring compound with antioxidant properties.
Salicylic Acid: Known for its anti-inflammatory and antimicrobial properties.
Uniqueness
®-Usnic acid Sodium is unique due to its sodium salt form, which enhances its solubility and bioavailability compared to its parent compound, Usnic acid. This makes it more effective in various applications, particularly in medicine and industry.
Biological Activity
(R)-Usnic acid, a compound derived from lichens, has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. This article delves into the biological activity of (R)-usnic acid sodium, examining its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
This compound is a sodium salt of usnic acid, which enhances its solubility and bioavailability compared to its parent compound. The structural modification allows for improved pharmacokinetics and therapeutic potential.
1. Antimicrobial Activity
(R)-Usnic acid exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.
- Mechanism : Usnic acid disrupts bacterial cell membranes and inhibits nucleic acid synthesis. In vitro studies show that it can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 5 µg/mL .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5 µg/mL |
Escherichia coli | 10 µg/mL |
2. Anti-inflammatory Effects
Research indicates that this compound can significantly reduce inflammation markers. In a study involving RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), usnic acid decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Mechanism : The compound inhibits the NF-κB signaling pathway, leading to reduced expression of inducible nitric oxide synthase (iNOS) and COX-2 .
Cytokine | Control Level | Usnic Acid Treatment Level |
---|---|---|
TNF-α | High | Significantly Reduced |
IL-6 | High | Significantly Reduced |
3. Antiviral Activity
(R)-Usnic acid has shown promise as an antiviral agent against several viruses, including SARS-CoV-2. A series of derivatives were synthesized to enhance activity against different strains of the virus.
- Mechanism : Usnic acid binds to the viral protease and inhibits key processes in viral replication, demonstrating effectiveness against strains like Delta and Omicron .
4. Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. It exhibits cytotoxic effects on colorectal cancer cells, with an IC50 ranging from 12.5 to 100 µM.
- Mechanism : The compound induces apoptosis in cancer cells and inhibits cell invasion by downregulating metastasis-related genes .
Cancer Cell Line | IC50 (µM) |
---|---|
DLD1 | 18.30 |
SW480 | 25.00 |
HT29 | 15.00 |
Case Study 1: Anti-inflammatory Mechanisms
In a controlled study on LPS-stimulated RAW264.7 cells, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in TNF-α levels, confirming its anti-inflammatory capabilities.
Case Study 2: Antiviral Efficacy Against SARS-CoV-2
A recent investigation assessed the antiviral activity of usnic acid derivatives against SARS-CoV-2 using in vitro assays. The results highlighted significant inhibition of viral replication at low concentrations, suggesting potential therapeutic applications for COVID-19 .
Properties
Molecular Formula |
C18H15NaO7 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
sodium;(9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1-oxodibenzofuran-3-olate |
InChI |
InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,21-23H,1-4H3;/q;+1/p-1/t18-;/m0./s1 |
InChI Key |
RIDMFEXHWJXRLI-FERBBOLQSA-M |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=C(C3=O)C(=O)C)[O-])O2)C)C(=O)C)O.[Na+] |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)[O-])O2)C)C(=O)C)O.[Na+] |
Origin of Product |
United States |
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